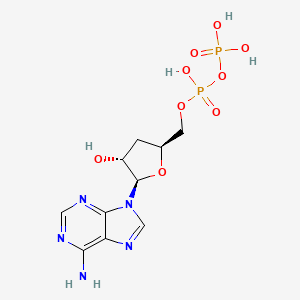
3'-Deoxyadenosine 5'-diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxyadenosine 5’-diphosphate is a nucleoside diphosphate. It is structurally related to adenosine triphosphate (ATP), with the hydroxyl group on the 2’ carbon of the nucleotide’s pentose removed, and with one fewer phosphoryl group than ATP . This compound plays a significant role in various biochemical processes and is a crucial intermediate in the metabolism of nucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine 5’-diphosphate can be achieved through enzymatic and chemical methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2’-deoxyadenosine, which can then be phosphorylated to form 3’-Deoxyadenosine 5’-diphosphate . Another method includes the gram-scale chemical synthesis of 2’-deoxynucleoside 5’-triphosphates, which can be further processed to obtain the diphosphate form .
Industrial Production Methods
Industrial production of 3’-Deoxyadenosine 5’-diphosphate typically involves the use of recombinant DNA technology to overexpress nucleoside phosphorylases in bacterial strains. This method allows for the efficient and cost-effective production of the compound on a large scale .
化学反応の分析
Types of Reactions
3’-Deoxyadenosine 5’-diphosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of 3’-Deoxyadenosine 5’-diphosphate include oxidizing agents like chromium (VI) and Fenton reagents, as well as nucleophiles for substitution reactions . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of 3’-Deoxyadenosine 5’-diphosphate include various oxidized nucleotides and substituted analogs, which have applications in biochemical research and drug development .
科学的研究の応用
3’-Deoxyadenosine 5’-diphosphate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3’-Deoxyadenosine 5’-diphosphate involves its incorporation into DNA and RNA, where it can act as a chain terminator during nucleic acid synthesis. This property makes it useful in studying the inhibition of DNA polymerases and other enzymes involved in nucleotide metabolism . The compound can also interact with various molecular targets, including ribonucleotide reductase and DNA polymerase, affecting their activity and leading to altered cellular processes .
類似化合物との比較
Similar Compounds
Adenosine Diphosphate (ADP): Similar to 3’-Deoxyadenosine 5’-diphosphate but with a hydroxyl group on the 2’ carbon of the nucleotide’s pentose.
Deoxyadenosine Triphosphate (dATP): Contains three phosphoryl groups and is used in DNA synthesis.
Cordycepin (3’-Deoxyadenosine): Lacks the diphosphate group and is known for its role in biochemical reactions and potential therapeutic applications.
Uniqueness
3’-Deoxyadenosine 5’-diphosphate is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and serve as a valuable tool in scientific research. Its ability to act as a chain terminator in nucleic acid synthesis distinguishes it from other similar compounds .
特性
CAS番号 |
13052-95-4 |
|---|---|
分子式 |
C10H15N5O9P2 |
分子量 |
411.20 g/mol |
IUPAC名 |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(23-10)2-22-26(20,21)24-25(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |
InChIキー |
OBEBFUHFXYDSAW-BAJZRUMYSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O |
正規SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
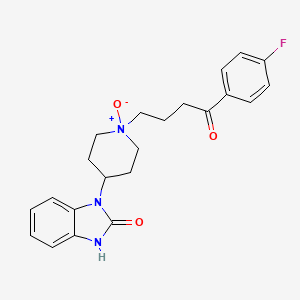
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
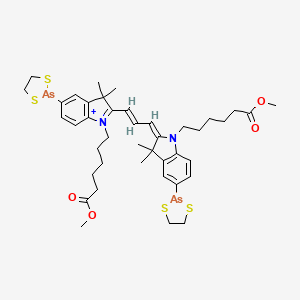



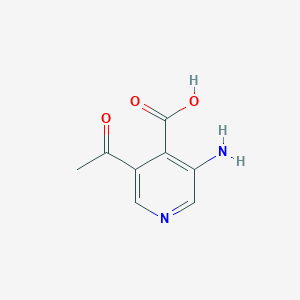
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
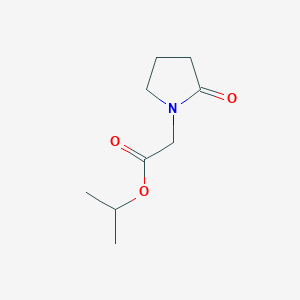
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
